5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran
Description
Properties
IUPAC Name |
5-bromo-7-methoxy-3-(trifluoromethyl)-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O2/c1-15-8-3-5(11)2-6-7(10(12,13)14)4-16-9(6)8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUDGJJGQBBZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC=C2C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzofuran precursor, followed by methoxylation and trifluoromethylation. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds .
Scientific Research Applications
Chemical Synthesis and Derivative Development
5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran serves as a building block for the synthesis of various benzofuran derivatives. These derivatives have been synthesized for their potential biological activities, including anticancer and antimicrobial properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, making them suitable candidates for drug development .
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds related to this compound have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation. A study highlighted that certain benzofuran analogues showed potent inhibitory effects on GSK-3β, a target implicated in cancer progression .
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MiaPaCa-2 | <100 |
| Related compound A | BXPC-3 | <50 |
| Related compound B | HupT3 | <30 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzofuran derivatives can inhibit the growth of various microorganisms, including bacteria and fungi. For example, certain synthesized benzofurans exhibited significant activity against Staphylococcus aureus and Escherichia coli, with inhibition zones exceeding those of standard antibiotics .
Mechanistic Insights and Structure-Activity Relationships
Understanding the mechanism of action of this compound is crucial for its application in drug discovery. Structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the benzofuran ring can enhance potency and selectivity against target proteins like GSK-3β and CDK-2 .
Table: Structure-Activity Relationships
| Substituent Position | Modification | Effect on Potency |
|---|---|---|
| 6-position | Hydroxymethyl | Increased potency by 10-fold |
| 7-position | Methoxy | Moderate potency enhancement |
Therapeutic Potential
The therapeutic potential of this compound extends beyond cancer treatment. Its derivatives are being explored for use in treating neurodegenerative diseases due to their ability to inhibit amyloid aggregation in proteins like transthyretin (TTR), which is linked to conditions such as familial amyloid polyneuropathy .
Case Studies
Several case studies illustrate the effectiveness of this compound in various applications:
- Case Study 1 : In a pharmacological study, a derivative of this compound was shown to reduce tumor size in a mouse model of pancreatic cancer when administered at low doses .
- Case Study 2 : Another study focused on its antimicrobial properties demonstrated that a series of synthesized benzofurans effectively inhibited bacterial growth in vitro, suggesting their potential as novel antibiotics .
Mechanism of Action
The mechanism of action of 5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
The biological activity of benzofuran derivatives is highly dependent on substituent patterns. Below is a comparison of key analogs:
Key Observations :
- Trifluoromethyl (CF₃) vs. Sulfinyl/Sulfonyl Groups : The CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to sulfinyl (SO) or sulfonyl (SO₂) groups in analogs . This may improve membrane permeability and bioavailability.
- Methoxy (OCH₃) vs.
- Bromine Position : Bromine at C-5 is conserved in many active derivatives (e.g., ), suggesting its role in enhancing halogen bonding or steric interactions with biological targets.
Physicochemical and Crystallographic Properties
- Crystal Packing : Analogs with sulfonyl groups (e.g., ) form halogen-bonded dimers (Br⋯O interactions), while the target compound’s CF₃ group may promote different packing motifs, influencing solubility and crystallinity.
- Planarity: The benzofuran core is planar in most derivatives (mean deviation < 0.01 Å ), but bulky substituents like CF₃ could introduce minor distortions affecting intermolecular interactions.
Biological Activity
5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various chemical pathways, often involving palladium-catalyzed reactions to form functionalized benzofuran derivatives. The presence of bromine, methoxy, and trifluoromethyl groups significantly influences its reactivity and biological properties.
Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, studies have shown that related benzofuran compounds can inhibit the growth of various cancer cell lines, including pancreatic and colon cancer cells. The mechanism often involves the inhibition of key kinases such as Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in cancer cell proliferation and survival .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MiaPaCa-2 | TBD | GSK-3β Inhibition |
| Benzofuran analog A | HT-29 | <0.01 | Tubulin Polymerization Inhibition |
| Benzofuran analog B | A549 | 0.56 | Apoptosis Induction |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases like GSK-3β, leading to reduced proliferation in cancer cells .
- Tubulin Interaction : Some benzofuran derivatives affect tubulin polymerization, which is crucial for cell division and cancer progression .
- Apoptosis Induction : Certain analogs promote apoptosis in cancerous cells, contributing to their anticancer effects.
Study on GSK-3β Inhibition
In a detailed study evaluating various benzofuran derivatives, it was found that specific substitutions on the benzofuran ring significantly enhanced GSK-3β inhibitory activity. Compounds with hydroxymethyl groups exhibited improved potency compared to their unsubstituted counterparts .
Cytotoxicity Evaluation
A comprehensive cytotoxicity evaluation against multiple cancer cell lines demonstrated that this compound has the potential to inhibit cell growth effectively. The compound's structure allows for interaction with cellular targets that are critical in cancer biology, making it a candidate for further development .
Q & A
Q. What are the key structural features of 5-Bromo-7-methoxy-3-(trifluoromethyl)benzofuran that influence its chemical reactivity?
The compound’s benzofuran core is substituted with bromine (electron-withdrawing) at position 5, methoxy (electron-donating) at position 7, and trifluoromethyl (strong electron-withdrawing) at position 3. These groups direct electrophilic substitution to specific sites: bromine enhances halogen bonding, methoxy stabilizes adjacent positions via resonance, and trifluoromethyl increases lipophilicity and steric hindrance .
Q. What standard synthetic routes are used to prepare benzofuran derivatives like this compound?
Common methods involve cyclization of pre-functionalized precursors. For example, sulfinyl or sulfonyl groups are introduced via oxidation of sulfanyl intermediates using 3-chloroperoxybenzoic acid in dichloromethane, followed by purification via column chromatography (hexane/ethyl acetate). Yields are typically optimized by controlling reaction temperature (e.g., 273 K for oxidation steps) and stoichiometry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : To confirm substituent positions and purity (e.g., and NMR).
- X-ray crystallography : Resolves molecular conformation (e.g., planar benzofuran ring with dihedral angles ~77° relative to aryl substituents) .
- Mass spectrometry : Validates molecular weight (295.06 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized?
- Reagent optimization : Use of oxidizing agents like 3-chloroperoxybenzoic acid (77% purity) in dichloromethane at controlled temperatures.
- Purification : Column chromatography with hexane/ethyl acetate (4:1 v/v) achieves >97% purity.
- Crystallization : Slow evaporation of ethyl acetate solutions yields single crystals for structural analysis .
Q. What role do halogen bonds play in the crystal packing of this compound?
The bromine atom forms Br···O halogen bonds (distance: 3.335 Å) with sulfonyl oxygen atoms, stabilizing dimeric structures. These interactions, combined with π-π stacking (interplanar distance: 3.440 Å), create supramolecular chains along the crystallographic a-axis .
Q. How do substituents influence the compound’s biological activity?
- Trifluoromethyl : Enhances metabolic stability and membrane permeability.
- Methoxy : Modulates electron density, affecting interactions with enzymes (e.g., cytochrome P450).
- Bromine : Contributes to halogen bonding with biological targets, such as kinase ATP-binding pockets. In vitro assays against cancer cell lines (e.g., MCF-7) and microbial strains are recommended to quantify activity .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing bromine with chlorine) and compare IC values.
- Targeted docking simulations : Use X-ray crystal structures (e.g., PDB ID 4XC3) to predict binding affinities.
- Meta-analysis : Cross-reference data from multiple studies to identify outliers due to assay variability .
Q. How can computational methods aid in designing derivatives with improved pharmacokinetic properties?
- DFT calculations : Predict electronic effects of substituents on reactivity.
- Molecular dynamics : Simulate membrane permeability and solubility (logP ~2.5 for this compound).
- ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
